- Mild and general access to diverse 1H-benzotriazoles via diboron-mediated N-OH deoxygenation and palladium-catalyzed C-C and C-N bond formationAdvanced Synthesis & Catalysis, 2015, 357(2-3), 451-462,
Cas no 94-97-3 (5-chloro-1H-benzotriazole)

5-chloro-1H-benzotriazole structure
상품 이름:5-chloro-1H-benzotriazole
5-chloro-1H-benzotriazole 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Chlorobenzotriazole
- 5-CHLORO-1H-BENZOTRIAZOLE
- 1H-Benzotriazole,5-chloro
- 5-Chloro-1,2,3-benzotriazole
- 5-chloro-1h-benzotriazol
- 5-CHLOROBENZTRIAZOLE
- 5-Cl-benzotriazole
- 6-Chloro-1H-benzotriazole
- 1H-Benzotriazole,5-chloro- (8CI,9CI)
- Benzotriazole, 5-chloro- (6CI,7CI)
- 6-Chlorobenzotriazole
- NSC16507
- NSC 58361
- 1H-Benzotriazole, 5-chloro-
- 5-Chloro-1H-benzo[d][1,2,3]triazole
- 5-chloro-2H-benzotriazole
- 1H-Benzotriazole, 6-chloro-
- PZBQVZFITSVHAW-UHFFFAOYSA-N
- 8C7O46G78K
- AK403403
- 5-Chloro-1H-1,2,3-benzotriazole
- 6-chloro-benzotriazole
- 5-chlorobenzotriazole ;
- 6-chloro-1-h-benzotriazole
- DSSTox_CID_27450
- DSSTox_RID_
- 1H-Benzotriazole, 5-chloro- (8CI, 9CI)
- 6-Chloro-1H-benzotriazole (ACI)
- Benzotriazole, 5-chloro- (6CI, 7CI)
- 6-Chloro-1H-benzo[d][1,2,3]triazole
- NSC 16507
- FS-2550
- CCG-321479
- DB-057544
- NSC-58361
- Q27893434
- AKOS005061651
- PZBQVZFITSVHAW-UHFFFAOYSA-
- 5-Chlorobenzotriazole, 99%
- CS-0040225
- BENZOTRIAZOLE, 5-CHLORO-
- SCHEMBL203784
- W-100178
- InChI=1/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- 5-Chloro-1H-1,2,3-benzotriazole #
- MFCD00005700
- SY002109
- BR1276
- 6-chloro-3aH-benzotriazole
- A11419
- AKOS005061649
- BDBM50498200
- BIDD:GT0841
- NCGC00256833-01
- F88519
- CAS-94-97-3
- 1185742-20-4
- CHEMBL3187395
- 5-Chloro-2H-benzo[d][1,2,3]triazole
- NSC-16507
- NSC58361
- 94-97-3
- EINECS 202-378-4
- AI3-52175
- DTXSID0047450
- DTXCID8027450
- Tox21_302472
- NS00009697
- UNII-8C7O46G78K
- 5Cl-BTR
- 5-chloro-1H-benzotriazole
-
- MDL: MFCD00005700
- 인치: 1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- InChIKey: PZBQVZFITSVHAW-UHFFFAOYSA-N
- 미소: ClC1C=C2C(NN=N2)=CC=1
계산된 속성
- 정밀분자량: 153.00900
- 동위원소 질량: 153.009
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 0
- 복잡도: 130
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 41.6
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 표면전하: 0
- 상호 변형 이기종 수량: 3
실험적 성질
- 색과 성상: 노란색 가루 또는 입자
- 밀도: 1.3647 (rough estimate)
- 융해점: 157.0 to 161.0 deg-C
- 비등점: 315.5℃ at 760 mmHg
- 플래시 포인트: 173.9℃
- 굴절률: 1.7200 (estimate)
- 수용성: 뜨거운 물에 녹을 수 있다
- PSA: 41.57000
- LogP: 1.61130
- 용해성: 뜨거운 물에 녹을 수 있다.
5-chloro-1H-benzotriazole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM161282-500g |
5-chloro-1H-benzo[d][1,2,3]triazole |
94-97-3 | 97% | 500g |
$206 | 2024-07-19 | |
TRC | C382518-500mg |
5-Chlorobenzotriazole |
94-97-3 | 500mg |
$ 63.00 | 2023-09-08 | ||
TRC | C382518-1g |
5-Chlorobenzotriazole |
94-97-3 | 1g |
$ 69.00 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153445-100G |
5-chloro-1H-benzotriazole |
94-97-3 | 98% | 100g |
¥259.90 | 2023-09-03 | |
abcr | AB139450-25 g |
5-Chlorobenzotriazole, 98%; . |
94-97-3 | 98% | 25 g |
€89.40 | 2023-07-20 | |
eNovation Chemicals LLC | D583921-500g |
5-Chlorobenzotriazole |
94-97-3 | 95% | 500g |
$335 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-25g |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 25g |
153.0CNY | 2021-08-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0023-25G |
5-chloro-1H-benzotriazole |
94-97-3 | 95% | 25g |
¥ 270.00 | 2023-04-12 | |
abcr | AB139450-100 g |
5-Chlorobenzotriazole, 98%; . |
94-97-3 | 98% | 100 g |
€180.10 | 2023-07-20 | |
Fluorochem | BR1276-100g |
5-Chlorobenzotriazole |
94-97-3 | 97% | 100g |
£89.00 | 2022-02-28 |
5-chloro-1H-benzotriazole 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C
참조
합성회로 2
반응 조건
1.1 Reagents: Potassium carbonate , Disodium sulfide Catalysts: 1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Dimethylformamide , Water ; 4 d, 80 °C
1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane
참조
- Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: Solid-phase syntheses of amino aryl azides and benzotriazolesJournal of Combinatorial Chemistry, 2007, 9(2), 200-203,
합성회로 3
반응 조건
참조
- Synthesis of Mannich bases of 5-chloro-1H-benzotriazole as potential muscle relaxantsTaiwan Yaoxue Zazhi, 1978, 30(1), 63-8,
합성회로 4
합성회로 5
반응 조건
1.1 Reagents: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, nitrite (1:1) (immobilized on silica) Solvents: Water ; 0 - 5 °C
1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C
1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C
참조
- Facile Synthesis of Benzotriazole Derivatives Using Nanoparticles of Organosilane-Based Nitrite Ionic Liquid Immobilized on Silica and Two Room-Temperature Nitrite Ionic LiquidsSynthetic Communications, 2013, 43(20), 2801-2808,
합성회로 6
합성회로 7
합성회로 8
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 5 °C; 12 - 15 min, 5 - 10 °C
참조
- Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole Substituted Derivatives of 1H-Benzotriazole for High-Energy Materials ApplicationsChemistry - A European Journal, 2012, 18(47), 15031-15037,
합성회로 9
합성회로 10
반응 조건
참조
- Photoreactions of 1-alkylbenzotriazolesHelvetica Chimica Acta, 1979, 62(7), 2129-53,
합성회로 11
반응 조건
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C → 50 °C; 12 h, rt; 1 h, rt → 0 °C; 50 °C → rt
참조
- DDQ-Catalyzed Direct C(sp3)-H Amination of Alkylheteroarenes: Synthesis of Biheteroarenes under Aerobic and Metal-Free ConditionsACS Catalysis, 2018, 8(3), 2195-2199,
합성회로 12
반응 조건
1.1 Reagents: Aluminum , Iodine Solvents: Acetonitrile ; 18 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Denitrogenative cleavage of benzotriazoles and benzotriazinones, and selective N-desulfonylation of benzotriazoles by aluminum halidesTetrahedron Letters, 2022, 103,,
합성회로 13
반응 조건
참조
- Benzotriazoles, benzotriazines and quinoxalines with sulfone functional group (I): (benzotriazol-1-yl)alkyl arenesulfonesBulletin of the Korean Chemical Society, 1999, 20(12), 1524-1528,
합성회로 14
반응 조건
참조
- Conjugate addition reactions of 4-chlorobenzotriazole, 4,6-dichlorobenzotriazole, and 4,5,6,7-tetramethylbenzotriazoleTransactions of the Kentucky Academy of Science, 1978, 39(1-2), 23-30,
합성회로 15
반응 조건
1.1 Reagents: Pinacol Catalysts: Molybdenum, dichlorobis(N,N-dimethylacetamide)dioxo- Solvents: Dimethylacetamide ; 15 min, 120 °C
참조
- Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides and Hydroxides using Pinacol as Reducing AgentAdvanced Synthesis & Catalysis, 2017, 359(10), 1752-1757,
합성회로 16
반응 조건
1.1 Reagents: p-Toluenesulfonic acid , Nitrite Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
참조
- Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2-AryldiaminesEuropean Journal of Organic Chemistry, 2019, 2019(31-32), 5344-5353,
합성회로 17
반응 조건
참조
- Nicotinic acid derivatives. VIII. Some reactions of 3-cyano-6-phenylpyridin-2-oneActa Poloniae Pharmaceutica, 1978, 35(4), 393-402,
합성회로 18
반응 조건
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 1 h, 70 - 80 °C
1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6
1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6
참조
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acidsChemical Science, 2017, 8(5), 3852-3857,
합성회로 19
반응 조건
1.1 Reagents: Hydrochloric acid
참조
- Synthesis of N-(2-aminoaryl)benzamide oximes and their heteroaromatization reactionsJournal of Chemical Research, 1983, (2),,
합성회로 20
반응 조건
1.1 Reagents: Sodium hydride Solvents: Chloroform ; 15 min, 40 °C
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
참조
- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclizationOrganic Chemistry: An Indian Journal, 2016, 12(5), 1-8,
합성회로 21
합성회로 22
합성회로 23
반응 조건
1.1 Reagents: Sodium nitrite Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Water ; 5 min, rt; 1 h, rt → 110 °C
참조
- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazolesGreen Chemistry, 2017, 19(11), 2515-2519,
합성회로 24
합성회로 25
반응 조건
참조
- The photolysis of the 1-cycloalkoxy-5-chloro-1,2,3-benzotriazole systemJournal of Heterocyclic Chemistry, 1980, 17(4), 825-7,
합성회로 26
반응 조건
1.1 Reagents: Cesium fluoride , 18-Crown-6 , Sodium azide Solvents: Acetonitrile ; 12 h, 70 °C
참조
- Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with ArynesJournal of Organic Chemistry, 2019, 84(19), 12692-12699,
합성회로 27
합성회로 28
합성회로 29
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -85 °C; < -75 °C; 2 h, -85 °C → -75 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromidesOrganic & Biomolecular Chemistry, 2019, 17(18), 4523-4534,
합성회로 30
반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C
1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C
참조
- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary AmineAdvanced Synthesis & Catalysis, 2020, 362(1), 166-176,
합성회로 31
반응 조건
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C; 4 °C → 50 °C; 30 min, 50 °C; 50 °C → rt; 12 h, rt
참조
- Metal-free aerobic oxidative direct C-H amination of electron-deficient alkenes via photoredox catalysisOrganic Chemistry Frontiers, 2018, 5(10), 1684-1688,
합성회로 32
반응 조건
참조
- The 5-chloro-1-alkoxy-1,2,3-benzotriazole systemJournal of Heterocyclic Chemistry, 1978, 15(6), 1043-5,
5-chloro-1H-benzotriazole Raw materials
- 1-Azido-2-bromo-4-chlorobenzene
- 6-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 6-Chloro-7-(cycloheptyloxy)-1H-benzotriazole
- 5-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 1-Hydroxy-6-chlorobenzotriazole (Wetted with > 10% water)
- 4-chlorobenzene-1,2-diamine
- 1H-Benzotriazole, 5-chloro-1-hydroxy-
- 2-(5-Chloro-1H-benzotriazol-1-yl)-6-phenyl-3-pyridinecarboxylic acid
- (5-Chloro-1H-benzotriazol-1-yl)phenylmethanone oxime
5-chloro-1H-benzotriazole Preparation Products
5-chloro-1H-benzotriazole 관련 문헌
-
Amac Fatih Tuyun RSC Adv. 2014 4 19640
-
Shanjun Song,Ting Ruan,Thanh Wang,Runzeng Liu,Guibin Jiang Environ. Sci.: Processes Impacts 2014 16 1076
-
Tao Wang,Qingxiao Xie,Weijie Guo,Shutao Wu,Huiqing Zhang,Jianhui Wang,Botao Wu Dalton Trans. 2019 48 6473
-
Cameron Jones,Lucia McDyre,Damien M. Murphy,Andreas Stasch Chem. Commun. 2010 46 1511
-
Kai Sun,Baixue Luan,Zhenhua Liu,Jiali Zhu,Jikang Du,Enqi Bai,Yu Fang,Bing Zhang Org. Biomol. Chem. 2019 17 4208
94-97-3 (5-chloro-1H-benzotriazole) 관련 제품
- 533-30-2(1,3-Benzothiazol-6-amine)
- 1123-98-4(2-Fluorobenzothiazole)
- 1477-42-5(4-methyl-1,3-benzothiazol-2-amine)
- 136-95-8(Benzo[d]thiazol-2-amine)
- 615-21-4(1,3-benzothiazol-2-ylhydrazine)
- 95-26-1(2,5-Dimethylbenzothiazole)
- 120-75-2(2-methyl-1,3-benzothiazole)
- 615-22-5(2-(Methylthio)benzothiazole)
- 95-16-9(Benzothiazole)
- 883-93-2(2-Phenylbenzothiazole)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94-97-3)5-chloro-1H-benzotriazole

순결:99%
재다:500g
가격 ($):155.0